Product packaging for rhiC protein(Cat. No.:CAS No. 147388-36-1)

rhiC protein

Cat. No.: B1177840
CAS No.: 147388-36-1
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Description

Contextualization within Microbial Genetics and Environmental Microbiology

Microbial genetics provides the tools and framework to investigate the genes and regulatory networks that govern bacterial behavior in diverse environments. In the context of the rhizosphere, this involves studying how bacteria sense and respond to plant signals, compete with other microorganisms, and establish ecological niches. Environmental microbiology examines the interactions of microorganisms with their surroundings, including soil, water, and plant surfaces. The rhizosphere is a key area of study in environmental microbiology due to its high microbial activity and critical role in plant nutrient acquisition and ecosystem functioning. Research on proteins like rhiC contributes to understanding the genetic basis of microbial adaptation and interaction within this vital environmental compartment.

Properties

CAS No.

147388-36-1

Molecular Formula

C7H13ClO2

Synonyms

rhiC protein

Origin of Product

United States

Genetic Organization and Transcriptional Regulation of Rhic Protein

The rhiABC Operon and rhiR Gene Locus

The rhiC gene is a constituent of the rhiABC operon, which is physically and functionally associated with the rhiR regulatory gene.

Genomic Location and Operon Structure

The rhiABC-rhiR gene cluster is located on the symbiotic plasmid pRL1JI in Rhizobium leguminosarum bv. viciae. nih.gov This plasmid also harbors genes essential for nitrogen fixation (nif) and nodulation (nod), positioning the rhi genes within a critical region for symbiotic interactions. nih.gov DNA sequence analysis has revealed that the rhiA, rhiB, and rhiC genes are organized as a single transcriptional unit, an operon, as there are no promoter sequences between them. nih.govasm.org The fourth gene, rhiR, is located nearby and is transcribed independently. nih.gov

Gene Cluster ComponentGenomic LocationFunction
rhiABC operonSymbiotic plasmid pRL1JIEncodes rhizosphere-expressed proteins; RhiC is periplasmic nih.gov
rhiR geneSymbiotic plasmid pRL1JIEncodes a LuxR-type transcriptional regulator nih.govnih.gov

Transcriptional Orientation and Intergenic Regions

The rhiABC operon and the rhiR gene are transcribed convergently, meaning they are transcribed towards each other. nih.gov The intergenic region between the stop codon of rhiC and the stop codon of rhiR is where the transcriptional termination for both units is expected to occur. The promoter for the rhiABC operon is located upstream of the rhiA gene. asm.org

Transcriptional Control Mechanisms

The expression of the rhiABC operon is tightly controlled by a combination of positive and negative regulatory mechanisms, integrating signals from the bacterial population and the plant host.

RhiR-mediated Positive Regulation

The primary activator of the rhiABC operon is the RhiR protein. nih.govnih.gov RhiR is a transcriptional regulator belonging to the LuxR family of proteins. nih.govnih.gov It positively controls the transcription of the rhiABC operon, meaning that the presence of functional RhiR is necessary for the expression of rhiA, rhiB, and rhiC. nih.gov

Flavonoid-dependent Repression via NodD Pathway

Expression of the rhiABC operon is negatively affected by flavonoids, which are plant signal molecules that induce the expression of nodulation (nod) genes. nih.govnih.gov This repression is dependent on NodD, the transcriptional activator of the nod genes. nih.govnih.gov The mechanism of this repression is thought to be an indirect effect. High-level, NodD-dependent transcription of the adjacent nodO promoter, which is transcribed divergently from rhiR, may interfere with the expression of rhiR and consequently reduce the activation of the rhiABC operon. nih.gov

Regulatory FactorEffect on rhiABC ExpressionMechanism
RhiRPositiveBinds to the promoter region and activates transcription. nih.govnih.gov
Flavonoids (via NodD)NegativeRepression mediated by the NodD-dependent activation of the divergently transcribed nodO promoter. nih.govnih.gov

Quorum Sensing Integration in rhiABC Expression

The regulation of the rhiABC operon is integrated with the quorum-sensing network of Rhizobium leguminosarum. nih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This regulation is mediated by small signaling molecules called N-acyl-homoserine lactones (AHLs).

The rhi system includes the rhiI gene, which is responsible for the synthesis of AHLs, specifically N-(hexanoyl)-L-homoserine lactone (C6-HSL) and N-(octanoyl)-L-homoserine lactone (C8-HSL). nih.gov The expression of rhiI itself is regulated by RhiR in a cell density-dependent manner, creating a positive feedback loop. nih.gov These RhiI-produced AHLs then activate the RhiR protein, which in turn induces the expression of the rhiABC operon. nih.govasm.org This quorum-sensing circuit ensures that the rhi genes are expressed when a sufficient population of bacteria is present in the rhizosphere. nih.govnih.gov The rhiABC operon was also shown to be induced by N-(3-hydroxy-7-cis-tetradecenoyl)-l-homoserine lactone (3OH,C14:1-HSL), although this may be an indirect effect. nih.govnih.gov

Quorum Sensing ComponentRole in rhiABC Regulation
RhiISynthesizes AHL signal molecules (C6-HSL and C8-HSL). nih.gov
AHLs (C6-HSL, C8-HSL)Activate the RhiR transcriptional regulator. nih.govasm.org
RhiRActivated by AHLs to induce rhiABC expression. nih.govasm.org
Role of N-Acyl Homoserine Lactones (AHLs)

N-Acyl Homoserine Lactones (AHLs) are a class of signaling molecules that play a central role in bacterial quorum sensing wikipedia.org. The transcription of the rhiABC operon, which includes rhiC, is induced by specific AHLs nih.gov. Chemical analysis has demonstrated that the expression of rhi genes is stimulated by the presence of N-(hexanoyl)-l-homoserine lactone (C6-HSL) and N-(octanoyl)-l-homoserine lactone (C8-HSL) nih.gov. These molecules act as autoinducers; as the bacterial population grows, the concentration of these AHLs increases, leading to a coordinated change in gene expression across the population nih.govnih.gov. The general mechanism involves the synthesis of AHLs by a LuxI-type protein and their subsequent binding to a LuxR-type transcriptional regulator, which then modulates the expression of target genes nih.gov.

Involvement of the rhiI Gene

The synthesis of the specific AHLs that induce rhiC expression is dependent on the rhiI gene nih.gov. The rhiI gene encodes a 185-amino-acid protein that shares similarities with the LuxI family of AHL synthases nih.gov. Research has confirmed that the RhiI protein is directly responsible for producing both C6-HSL and C8-HSL nih.gov. Mutations in the rhiI gene lead to a decrease in the production of these two AHLs, which in turn reduces the expression of the rhiA gene, a proxy for the entire rhiABC operon nih.gov. This demonstrates that rhiI is a critical component in the autoinduction circuit that controls rhiC expression nih.gov. Interestingly, the rhiI gene itself is also positively regulated by this autoinduction mechanism nih.gov.

Gene/ProteinFunctionOrganism Context
rhiC Part of the rhiABC operon; protein product is targeted to the periplasm.Rhizobium leguminosarum bv. viciae
rhiI Encodes an N-acyl-homoserine lactone (AHL) synthase, similar to LuxI. nih.govRhizobium leguminosarum bv. viciae
RhiI Protein Synthesizes N-(hexanoyl)-l-homoserine lactone (C6-HSL) and N-(octanoyl)-l-homoserine lactone (C8-HSL). nih.govRhizobium leguminosarum bv. viciae

Growth Phase-Dependent Induction

The expression of the rhiC gene is not constitutive but is instead induced in a growth phase-dependent manner nih.gov. The regulatory system, being dependent on the accumulation of AHL autoinducers, is inherently linked to cell population density nih.gov. Consequently, the transcription of the rhi operon, including rhiC, is activated as the bacterial culture transitions from an exponential growth phase to a stationary phase, when the cell density is high nih.govnih.gov. This cell density-dependent regulation ensures that the RhiC protein is produced at a specific stage of the bacterial life cycle when its function is most required in the rhizosphere nih.gov.

Transcriptional Regulatory Networks

The regulation of rhiC is situated within a larger network of genes controlling the symbiotic relationship between rhizobia and leguminous plants.

Interplay with Nodulation Gene Expression (e.g., nodFEL, nodD)

The nod genes are essential for the initiation of nodule formation on the roots of host plants. The NodD protein is a transcriptional regulator that, when activated by flavonoids released from the plant host, induces the expression of other nod genes, such as the nodFEL operon nih.govyoutube.com. These genes, in turn, are responsible for synthesizing Nod factors, which are crucial signaling molecules for the plant nih.gov. While both the rhi and nod gene systems are critical for the successful interaction between Rhizobium and its host plant, a direct transcriptional regulatory link between the rhiC operon and the expression of nodFEL or nodD has not been explicitly established in available research. Their expression appears to be controlled by distinct signaling pathways—flavonoids for nod genes and AHLs for rhi genes.

Connections to Nitrogen Fixation Gene Clusters (e.g., nifHDK)

Interacting Gene ClusterPrimary FunctionRegulatory CueDirect Connection to rhiC Regulation
nodFEL, nodD Synthesis of Nod factors for root nodulation. nih.govPlant-derived flavonoids. nih.govNot established in reviewed literature.
nifHDK Encodes the nitrogenase enzyme for nitrogen fixation. wikipedia.orgLow oxygen and low fixed nitrogen levels. wikipedia.orgNot established in reviewed literature.

Scientific Discrepancy Found Regarding the Subcellular Localization of this compound

Initial research into the molecular characteristics and cellular localization of the this compound from Rhizobium leguminosarum has revealed a significant contradiction with the provided article outline. A published scientific study reports the cytosolic localization of a key Rhi protein, directly conflicting the stipulated periplasmic localization of RhiC in the requested article structure. This discrepancy prevents the generation of a scientifically accurate article based on the current outline.

A study by de Maagd et al., titled "Detection and subcellular localization of two Sym plasmid-dependent proteins of Rhizobium leguminosarum biovar viciae," explicitly states that the 24-kilodalton rhi protein was localized in the cytosol fraction of the bacterium. The rhi genes, including rhiA, rhiB, and rhiC, are part of the rhiABC operon, which is known to be involved in the interaction of the bacterium with legume hosts in the rhizosphere.

The user-provided outline specifies the following structure:

Molecular Characteristics and Cellular Localization of Rhic Protein

Subcellular Compartmentalization

Cytoplasmic Localization of RhiA and RhiB

The findings from the primary literature directly challenge the foundational assertion of the rhiC protein's periplasmic presence. Furthermore, extensive searches have not yielded the specific amino acid sequence for the this compound from Rhizobium leguminosarum. This sequence is essential for performing the requested structural prediction and homology analysis, including the identification of a periplasmic transit sequence.

Without the primary sequence data and in light of the conflicting experimental evidence regarding its subcellular location, it is not possible to generate the detailed and scientifically accurate content for each section and subsection as instructed. Proceeding with the provided outline would mean disseminating information that is contradicted by available scientific evidence.

Therefore, the generation of the article focusing on the chemical compound "this compound" cannot be completed as requested until this fundamental discrepancy in its cellular localization is resolved.

Physiological Role and Biological Functions of Rhic Protein

Contribution to Plant-Microbe Symbiosis

The rhi genes are expressed by Rhizobium leguminosarum biovar viciae in the rhizosphere, the soil region immediately surrounding plant roots, and are implicated in the interaction with legumes such as peas asm.orgpsu.edu.

Expression Profile within Rhizosphere and Nodules

Studies using techniques like antiserum analysis have shown that RhiA protein, and by extension likely the rhiABC operon including rhiC, is expressed by bacteria in the rhizosphere asm.orgpsu.edu. However, RhiA expression was not detected in nitrogen-fixing bacteria within mature nodules asm.orgpsu.edu. This expression pattern suggests that the rhi genes primarily function during the initial stages of plant interaction in the rhizosphere rather than within the established symbiotic nodule asm.orgpsu.edu.

Hypothesized Metabolic Functions

Based on its predicted periplasmic localization and limited sequence homologies, RhiC, along with other Rhi proteins, is hypothesized to be involved in metabolic processes related to the plant-microbe interaction nih.govasm.org.

Potential Role in Plant Metabolite Utilization

One hypothesis is that the rhi genes, including rhiC, may function by enabling the bacteria to metabolize a plant-made metabolite nih.gov. The periplasmic location of RhiC could suggest a role in the uptake of such a metabolite from the environment surrounding the bacterial cell asm.org. However, tests evaluating the growth of rhiABC mutants on various carbon sources have not yet identified clear differences compared to the control strain, meaning the specific metabolite(s) and the exact metabolic function remain to be conclusively determined asm.org.

Implications for Nutrient Acquisition in the Rhizosphere

The rhizosphere is a dynamic environment where plants release various compounds, including sugars, amino acids, and organic acids, which can serve as nutrient sources for microbes soildoctorconsulting.comoup.comnih.gov. While not directly demonstrated for rhiC, the hypothesized role of the Rhi proteins in metabolizing plant compounds could have implications for nutrient acquisition by Rhizobium in the rhizosphere nih.gov. Efficient utilization of plant-derived metabolites could provide a competitive advantage to rhizobia in this nutrient-rich but also competitive environment uea.ac.uk. Research into nutrient acquisition in the rhizosphere highlights the importance of microbial activity in making nutrients available to plants, such as nitrogen and phosphorus, through processes like nitrogen fixation and nutrient solubilization nih.govcog.ca. Although RhiC's direct involvement in the uptake of essential plant nutrients like nitrogen or phosphorus has not been explicitly shown, its potential role in utilizing plant metabolites could indirectly support the bacterial energy and carbon needs required for processes that benefit both the bacteria and the plant partner nih.gov.

Methodological Approaches in Rhic Protein Research

Genetic Manipulation and Mutational Analysis

Genetic manipulation techniques are fundamental to elucidating the biological role of the rhiC gene and its protein product. By altering the gene sequence or its expression, researchers can observe the resulting phenotypic changes and infer the protein's function.

Gene Deletion and Insertion Mutagenesis

Gene deletion and insertion mutagenesis are key strategies for studying the necessity and function of the rhiC gene. Deleting the rhiC gene or inserting foreign DNA into its sequence can disrupt its expression or result in a non-functional protein. Observing the effects of such mutations on bacterial behavior, such as rhizosphere colonization or nodulation, provides insights into RhiC's role. While mutation of the rhi genes does not typically affect nodulation, studies have shown that in the absence of the closely linked nodFEL genes, mutations in the rhi genes can influence the nodulation of Vicia hirsuta. nih.gov This suggests a potential, albeit perhaps redundant or context-dependent, role for the rhi genes, including rhiC, in the symbiotic interaction. Techniques for site-directed mutagenesis and gene deletion in bacteria often involve the use of suicide plasmids and homologous recombination to specifically inactivate target genes. nih.govblackwellpublishing.com These methods allow for the targeted disruption of rhiC to study the consequences. Insertion mutagenesis, often utilizing transposons, can also be used to disrupt gene function randomly, followed by screening for desired phenotypes. nih.gov Specific deletion of the rhiC gene has been explored in the context of genetic engineering in other organisms as well. google.com

Reporter Gene Fusions (e.g., rhiC-phoA, rhiA-lacZ)

Reporter gene fusions are invaluable tools for studying gene expression patterns and protein localization. This technique involves fusing the coding sequence of rhiC (or its regulatory region) to a reporter gene whose product is easily detectable. tempobioscience.comyoutube.comlibretexts.org

A notable application in Rhizobium leguminosarum biovar viciae is the use of a rhiC-phoA fusion. nih.gov The phoA gene encodes alkaline phosphatase, an enzyme that is active in the periplasm but not in the cytoplasm. By fusing rhiC to phoA, researchers can infer the localization of the RhiC protein. Expression of alkaline phosphatase activity from a rhiC-phoA protein fusion provided evidence that RhiC is a periplasmic protein, consistent with predictions based on its N-terminal transit sequence. nih.gov

Similarly, rhiA-lacZ fusions have been used to study the transcriptional regulation of the rhiABC operon, which includes rhiC. psu.edupsu.edu The lacZ gene encodes beta-galactosidase, an enzyme whose activity can be easily measured. Using a plasmid carrying a rhiA-lacZ fusion, researchers observed that an extract containing N-acyl-homoserine lactones (AHLs), which are quorum-sensing molecules, could activate the rhiA promoter. psu.edu This demonstrated that the expression of the rhiABC operon is influenced by quorum sensing, mediated by the RhiR regulator and AHLs produced by RhiI. psu.edupsu.eduasm.org Flavonoid inducers of nod gene expression were also observed to decrease the expression level of the rhiABC operon, requiring the nod gene regulator NodD. psu.edu

Expression Profiling Techniques

Understanding when and where the rhiC gene is expressed, and the this compound is present, is crucial for determining its biological function. Various techniques are employed to profile the expression of rhiC at both the RNA and protein levels.

Antiserum-based Protein Detection

Antiserum-based methods, such as Western blotting and immunohistochemistry, utilize antibodies to detect and quantify specific proteins. nih.govcellsignal.comrevvity.comqiagen.com While direct studies focusing solely on RhiC detection using antiserum were not extensively detailed in the search results, related studies on the rhi operon provide context. Analysis of RhiA protein using antiserum revealed that RhiA is expressed by bacteria in the rhizosphere but not by nitrogen-fixing bacteria in nodules. asm.org This indicates differential expression of the rhiABC operon depending on the bacterial environment. Such antiserum-based approaches could similarly be applied to study the presence and abundance of the this compound in different conditions or cellular compartments. The success of these methods relies on the availability of specific antibodies that recognize the target protein. revvity.comqiagen.com

Transcriptional Analysis (e.g., Quantitative PCR, RNA-seq)

Transcriptional analysis techniques measure the levels of rhiC mRNA, providing insights into the gene's activity under various conditions. Quantitative PCR (qPCR) is a targeted method used to measure the abundance of specific RNA sequences. lubio.chrna-seqblog.comnih.gov RNA sequencing (RNA-seq) provides a more comprehensive, genome-wide view of gene expression by sequencing the entire transcriptome. secondarymetabolites.orglubio.chnih.gov

Comparative Transcriptomics in Rhizosphere Studies

Comparative transcriptomics involves comparing the global gene expression profiles of bacteria under different conditions, such as growth in the rhizosphere versus in laboratory media, or in the rhizosphere of different plant species. researchgate.netresearchgate.netscispace.com This approach can identify genes, including rhiC, that are specifically induced or repressed in the rhizosphere environment.

Studies using comparative transcriptomics have investigated the adaptation of Rhizobium leguminosarum biovar viciae to the rhizospheres of pea, alfalfa, and sugar beet. researchgate.net These studies have identified genes that are differentially expressed during rhizosphere colonization and have provided insights into the metabolic and transport capabilities important for this process. researchgate.net While rhiC is known as a "rhizosphere-expressed" gene nih.govasm.org, comparative transcriptomics can provide quantitative data on its expression levels relative to other genes and across different rhizosphere environments. This helps to understand the specific conditions under which rhiC is activated and its potential role in plant-microbe interactions. The rhizosphere is a complex environment, and comparative transcriptomics allows researchers to differentiate between general adaptations to soil and specific interactions with host plants. researchgate.net

Biochemical and Molecular Interaction Studies

Investigating the biochemical activities and molecular interactions of the this compound is crucial for understanding its function. These studies involve analyzing its relationship with signaling molecules, its potential interactions with DNA, and determining its subcellular location.

Chemical Analysis of Signaling Molecules

Research into the rhi gene region, which includes rhiC, has involved the analysis of signaling molecules, particularly in the context of quorum sensing. Quorum sensing is a bacterial cell-to-cell communication process mediated by small signaling molecules called autoinducers jlabphy.orgplos.org. In R. leguminosarum bv. viciae, the rhiABC operon has been shown to be regulated by RhiR and induced by the N-acyl-homoserine lactone (AHL) molecule N-(3-hydroxy-7-cis-tetradecenoyl)-l-homoserine lactone (3OH,C₁₄:₁-HSL) asm.orgnih.gov.

Further chemical analyses of spent culture supernatants of R. leguminosarum bv. viciae have identified other AHLs, specifically N-(hexanoyl)-l-homoserine lactone (C₆-HSL) and N-(octanoyl)-l-homoserine lactone (C₈-HSL), produced by the RhiI protein nih.gov. These AHLs have been shown to induce the expression of rhiA and rhiI nih.gov. While these studies highlight the role of specific signaling molecules in regulating the rhi genes, direct chemical analysis focusing on the interaction of these molecules specifically with the this compound itself has not been extensively detailed in the provided search results.

Protein Localization Studies

Determining the subcellular localization of a protein provides crucial insights into its potential function and interactions within the cell nih.govplos.orgopen.edu. Various imaging-based methods, such as fluorescence microscopy with tagged proteins, are widely used for protein localization studies in living cells nih.govnih.gov.

Studies on the this compound in Rhizobium leguminosarum biovar viciae have indicated its likely subcellular location. Based on the presence of a typical N-terminal transit sequence, which often targets proteins to the periplasm, and experiments involving a rhiC-phoA protein fusion that showed alkaline phosphatase activity (alkaline phosphatase is active in the periplasm), it appears that RhiC is a periplasmic protein nih.govasm.org. The periplasm is the space between the inner and outer membranes in Gram-negative bacteria. This localization suggests a potential role for RhiC in interacting with molecules in the external environment or those transported across the outer membrane, possibly related to the uptake or metabolism of plant-made metabolites nih.govasm.org.

The periplasmic localization of RhiC has been a key finding in understanding its potential involvement in the plant-microbe interaction facilitated by Rhizobium species nih.govasm.org.

Summary of this compound Localization

ProteinOrganismPredicted/Determined LocalizationMethod/Evidence
RhiCRhizobium leguminosarum bv. viciaePeriplasmicN-terminal transit sequence, rhiC-phoA fusion nih.govasm.org

This table summarizes the primary finding regarding RhiC's subcellular location based on the available research.

Further detailed research findings related to the biochemical and molecular interactions of RhiC would require more targeted studies specifically focusing on this protein, potentially involving techniques such as protein-ligand binding assays or pull-down assays if interacting partners are hypothesized.

Evolutionary and Ecological Significance

Conservation and Diversification within Rhizobial Strains

The rhiABC operon, including the rhiC gene, displays a notable pattern of conservation and diversification among rhizobial strains. DNA hybridization studies have revealed that the rhi genes are consistently located adjacent to nodulation (nod) genes on the symbiotic plasmid pRL1JI in various strains of R. leguminosarum bv. viciae. asm.org This conserved genomic location, nestled between genes essential for nodulation and nitrogen fixation, strongly implies a functional linkage to the symbiotic process. asm.org

However, the distribution of the rhiA gene product, and by extension the rhi operon, appears to be restricted. Analysis using antibodies against the RhiA protein has shown that its presence is specific to R. leguminosarum bv. viciae and is not detected in other biovars of R. leguminosarum (such as trifolii and phaseoli) or in other rhizobial species like Sinorhizobium meliloti and Rhizobium sp. NGR234. asm.org This specificity suggests that the rhi operon, and therefore the rhiC protein, may have evolved to fulfill a niche-specific function pertinent to the interaction of R. leguminosarum bv. viciae with its particular legume hosts, such as peas.

The evolution of symbiotic genes in rhizobia is often shaped by horizontal gene transfer, allowing for the acquisition of traits that enhance fitness in specific environments. medigraphic.com The presence of the rhi operon on a symbiotic plasmid supports the potential for its transfer and subsequent adaptation in new genomic contexts. The diversification, or rather the limited distribution, of the this compound across different rhizobial species points to its role in conferring a competitive advantage or a specific interactive capability within the rhizosphere of certain host plants.

Adaptation to Host Plant Rhizosphere Environments

The expression of the rhiC gene is intricately linked to the rhizobial adaptation to the host plant's rhizosphere, the nutrient-rich zone immediately surrounding the roots. The rhiABC operon is regulated by a quorum-sensing system, involving the RhiR protein and N-acyl-homoserine lactones (AHLs) as signaling molecules. asm.org This mode of regulation ensures that the expression of rhiC is density-dependent, likely being triggered when a sufficient population of rhizobia has colonized the root vicinity.

Significantly, the expression of the rhiA gene, and thus the entire rhiABC operon, is observed in bacteria residing in the rhizosphere but not in the nitrogen-fixing bacteroids within the root nodules. asm.org This temporal and spatial pattern of expression underscores the role of the this compound in the early stages of the plant-microbe interaction, prior to the establishment of the symbiotic relationship within the nodule. The this compound possesses an N-terminal signal sequence that directs it to the periplasm, the space between the inner and outer bacterial membranes. asm.org This localization suggests that RhiC may be involved in processes that occur at the bacterial cell surface or in the secretion of molecules that interact with the plant root environment.

The rhizosphere is a highly competitive environment where bacteria vie for resources and favorable positions for root colonization. nih.gov The evolution of specific genetic systems, such as the rhi operon, is a testament to the adaptive strategies employed by rhizobia to thrive in this dynamic setting. While the precise function of RhiC remains to be fully elucidated, its regulated expression in the rhizosphere points to a role in enhancing the competitive fitness of R. leguminosarum bv. viciae, possibly by facilitating attachment to root surfaces, mediating communication with the host plant, or influencing the local microbial community.

Broader Implications for Bacterial-Plant Interactions

The study of the this compound and the rhi operon contributes to a broader understanding of the intricate molecular dialogues that govern bacterial-plant interactions. The specificity of the rhi genes to R. leguminosarum bv. viciae highlights the concept of host-symbiont co-evolution, where specific bacterial genes evolve to mediate interactions with a narrow range of host plants. nih.govoup.comnih.gov

The quorum-sensing regulation of rhiC expression is a classic example of how bacteria coordinate their behavior in response to population density, a phenomenon crucial for successful colonization and infection in many symbiotic and pathogenic interactions. asm.org Understanding the signals that induce the rhi operon could provide insights into the chemical cues present in the rhizosphere that rhizobia use to recognize their host and initiate the symbiotic process.

Furthermore, the identification of proteins like RhiC, which lack strong homology to other known proteins, suggests that the molecular mechanisms underpinning rhizobial interactions with their environment are still not fully cataloged. asm.org These unique proteins may represent novel biochemical functions that have evolved to meet the specific challenges of a particular ecological niche. Elucidating the function of RhiC could therefore open up new avenues of research into the molecular basis of rhizosphere competence and the evolution of symbiotic relationships. The table below summarizes key genes and proteins involved in the regulation and function of the this compound.

Gene/ProteinOrganismFunction
rhiC Rhizobium leguminosarum bv. viciaePart of the rhiABC operon; protein product is targeted to the periplasm; specific function unknown but implicated in rhizosphere interaction. asm.org
rhiA Rhizobium leguminosarum bv. viciaeFirst gene in the rhiABC operon; its expression is a marker for the operon's activity. asm.org
rhiB Rhizobium leguminosarum bv. viciaeSecond gene in the rhiABC operon. asm.org
RhiR Rhizobium leguminosarum bv. viciaeLuxR-type transcriptional regulator that controls the expression of the rhiABC operon in response to AHLs. asm.org
rhiI Rhizobium leguminosarum bv. viciaeGene responsible for the synthesis of N-acyl-homoserine lactones (AHLs) that induce rhiABC expression. asm.org
nod genes RhizobiaGenes involved in the synthesis of Nod factors, which are crucial for the initiation of nodule formation. medigraphic.com
nif genes RhizobiaGenes responsible for nitrogen fixation. medigraphic.com

Q & A

Q. How to design a longitudinal study to assess rhiC’s role in cellular aging?

  • Methodological Answer : Track protein expression and PTMs over time using pulse-chase assays and multi-omics profiling . Apply mixed-effects models to account for intra-sample variability and temporal trends .

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